molecular formula C13H18O9 B3275401 1,2,3,4-Tetra-O-acetyl-D-xylopyranose CAS No. 62446-93-9

1,2,3,4-Tetra-O-acetyl-D-xylopyranose

Cat. No.: B3275401
CAS No.: 62446-93-9
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-DAAZQVBGSA-N
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Description

1,2,3,4-Tetra-O-acetyl-D-xylopyranose: is a derivative of D-xylose, a monosaccharide commonly found in nature. This compound is characterized by the acetylation of the hydroxyl groups at positions 1, 2, 3, and 4 of the D-xylopyranose ring. It is widely used in synthetic organic chemistry, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose can be synthesized through the acetylation of D-xylose. The process typically involves the reaction of D-xylose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylose.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is utilized in several scientific research applications:

Comparison with Similar Compounds

  • 1,2,3,4-Tetra-O-acetyl-D-glucopyranose
  • 1,2,3,4-Tetra-O-acetyl-D-galactopyranose
  • 1,2,3,4-Tetra-O-acetyl-D-mannopyranose

Comparison: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and ease of deprotection. Its specific acetylation pattern also makes it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62929-49-1
Record name 1,2,3,4-Tetraacetyl-xylopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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